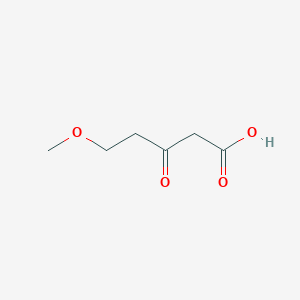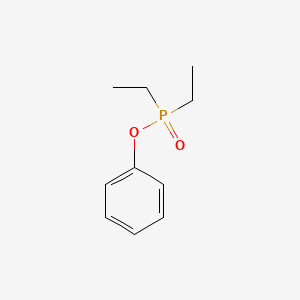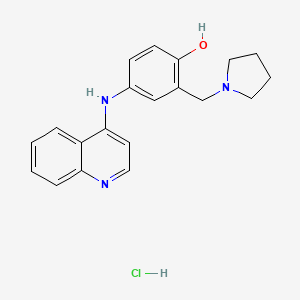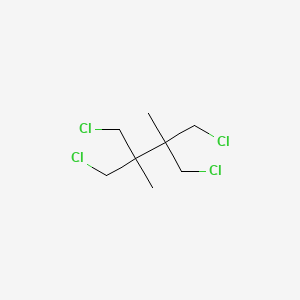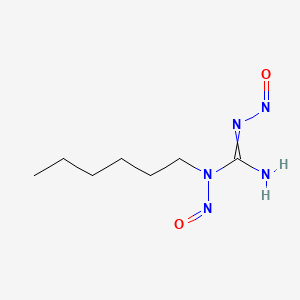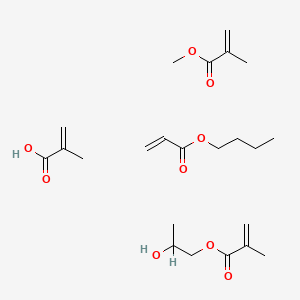
Butyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, methyl 2-methyl-2-propenoate, and 1,2-propanediol mono(2-methyl-2-propenoate) is a complex polymer known for its versatile applications in various industries. This compound is a copolymer formed from multiple monomers, including 2-propenoic acid, 2-methyl-, butyl 2-propenoate, methyl 2-methyl-2-propenoate, and 1,2-propanediol mono(2-methyl-2-propenoate). It is commonly used in the production of coatings, adhesives, and various plastic materials due to its excellent mechanical properties and chemical resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves free radical polymerization, a process that uses initiators such as azo compounds or peroxides to generate free radicals. These free radicals initiate the polymerization of the monomers, leading to the formation of the copolymer. The reaction typically occurs in a solvent medium under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the polymerization process is carried out in large reactors where the monomers are mixed with the initiators and solvents. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to achieve consistent product quality. The resulting polymer is then purified, dried, and processed into various forms, such as pellets or powders, for further use in manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at elevated temperatures or in the presence of strong oxidizing agents.
Substitution: Functional groups on the polymer chain can be substituted with other chemical groups, altering the polymer’s properties.
Cross-linking: The polymer chains can form cross-links, enhancing the material’s mechanical strength and thermal stability
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substituting Agents: Halogens, alkylating agents.
Cross-linking Agents: Peroxides, sulfur compounds
Major Products
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and altered chemical resistance .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this polymer is used as a matrix material for various composite materials. It serves as a base for creating advanced materials with tailored properties for specific applications .
Biology
In biological research, the polymer is used in the development of biocompatible materials for medical devices and drug delivery systems. Its chemical resistance and mechanical properties make it suitable for use in implants and other biomedical applications .
Medicine
The polymer’s biocompatibility and stability are leveraged in the production of medical devices, such as catheters, stents, and prosthetic devices. It is also used in controlled drug release systems, where the polymer matrix controls the release rate of the drug .
Industry
In the industrial sector, the polymer is widely used in the production of coatings, adhesives, and sealants. Its excellent adhesion properties and chemical resistance make it ideal for protective coatings and high-performance adhesives .
Wirkmechanismus
The polymer exerts its effects through its unique molecular structure, which allows it to interact with various substrates and form strong bonds. The presence of multiple functional groups on the polymer chain enables it to undergo various chemical reactions, enhancing its properties. The polymerization process creates a network of interconnected polymer chains, providing mechanical strength and thermal stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(methyl methacrylate): Known for its clarity and rigidity, used in optical applications.
Poly(butyl acrylate): Known for its flexibility and toughness, used in adhesives and coatings.
Poly(ethylene glycol): Known for its biocompatibility, used in medical and pharmaceutical applications.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, methyl 2-methyl-2-propenoate, and 1,2-propanediol mono(2-methyl-2-propenoate) lies in its combination of properties from different monomers. This copolymer offers a balance of mechanical strength, chemical resistance, and flexibility, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
63197-38-6 |
|---|---|
Molekularformel |
C23H38O9 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
butyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H12O3.C7H12O2.C5H8O2.C4H6O2/c1-5(2)7(9)10-4-6(3)8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3(2)4(5)6/h6,8H,1,4H2,2-3H3;4H,2-3,5-6H2,1H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
PLEVUUNQEHQKRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C.CC(COC(=O)C(=C)C)O.CC(=C)C(=O)O.CC(=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


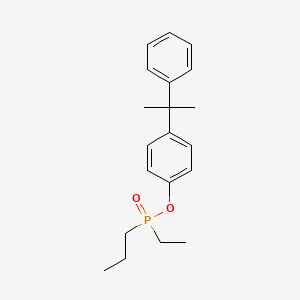
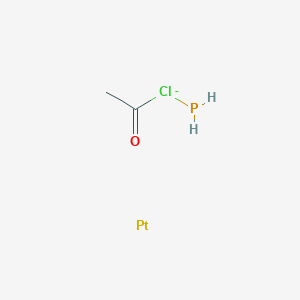

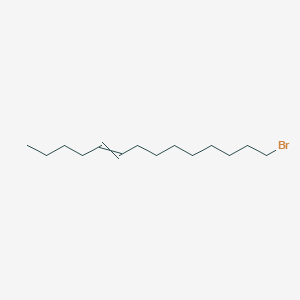
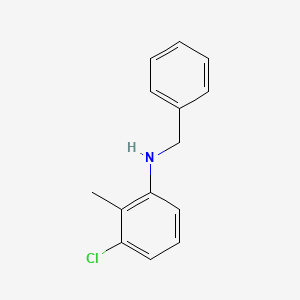
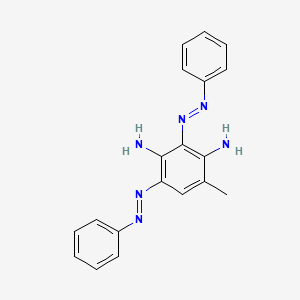
![Benzene, 1,1'-[butylidenebis(thio)]bis-](/img/structure/B14507438.png)

